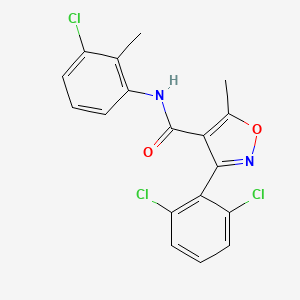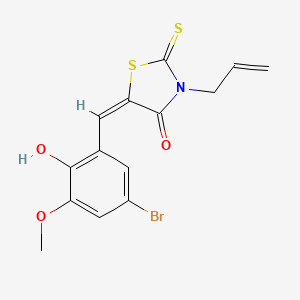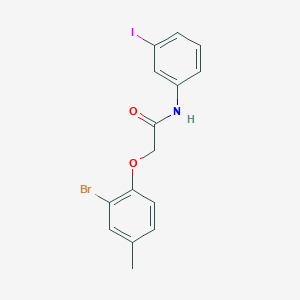![molecular formula C22H21N3O3 B3740532 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3740532.png)
2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
描述
2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用机制
The mechanism of action of 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, leading to a reduction in the production of inflammatory mediators. In addition, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
One of the main advantages of 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a potential candidate for the development of new drugs for the treatment of a range of diseases.
However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is relatively complex and requires several steps, which can make it difficult to produce large quantities of the compound. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
Despite these limitations, there is still significant interest in the potential applications of 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in scientific research. Some possible future directions for research include:
1. Further studies to elucidate the mechanism of action of this compound, which could help to identify new targets for drug development.
2. Studies to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
3. Development of new methods for the synthesis of this compound, which could make it easier to produce large quantities of the compound for use in experiments.
4. Studies to investigate the potential use of this compound in combination with other drugs, which could enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in scientific research due to its diverse range of biological activities. Its ability to inhibit the activity of COX-2, induce apoptosis in cancer cells, and inhibit viral replication makes it a potential candidate for the development of new drugs for the treatment of a range of diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
科学研究应用
2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
In addition, this compound has also been found to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. This is thought to be due to its ability to induce apoptosis, a process of programmed cell death, in cancer cells.
Furthermore, this compound has shown promising results in the treatment of viral infections, including influenza and herpes simplex virus. This is attributed to its ability to inhibit viral replication and reduce the severity of symptoms.
属性
IUPAC Name |
5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-14-17-13-20(26)25-22(23-17)21(16-6-4-3-5-7-16)19(24-25)12-15-8-10-18(28-2)11-9-15/h3-11,13,24H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSUGRXEJAYECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)
![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740476.png)
![N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)

![methyl 4-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3740499.png)

![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3740510.png)


![2-bromo-N-{2-[(tert-butylamino)carbonyl]phenyl}benzamide](/img/structure/B3740545.png)
![3-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3740556.png)
![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3740560.png)
